Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
“Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
Methyl Group (CH₃): Attached to the benzothiophene ring, the methyl group provides stability and influences the compound’s properties.
Benzothiophene Ring: A fused aromatic ring containing sulfur, which imparts aromaticity and contributes to its biological activity.
4-Fluorophenoxy Group: The fluorine-substituted phenyl group enhances lipophilicity and influences binding interactions.
Acetyl Group (COCH₃): Attached to the amino group, it plays a role in the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Hydrazine-Based Approach:
- Industrial-scale synthesis typically involves optimized and scalable methods based on the above principles.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl ring.
Reduction: Reduction of the carbonyl group (acetyl) or the double bond (phenylhydrazone) is possible.
Substitution: Substitution reactions can occur at various positions (e.g., fluorine substitution).
Common Reagents and Conditions:
- Oxidation: Sulfoxide or sulfone derivatives
- Reduction: Amines or alcohols
- Substitution: Various substituted derivatives
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development (e.g., anticancer, antimicrobial agents).
Biological Studies: Used as a probe to study cellular processes.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to related compounds.
Similar Compounds:
Properties
Molecular Formula |
C18H18FNO4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18FNO4S/c1-23-18(22)16-13-4-2-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21) |
InChI Key |
QYYYWNCKQDZBAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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